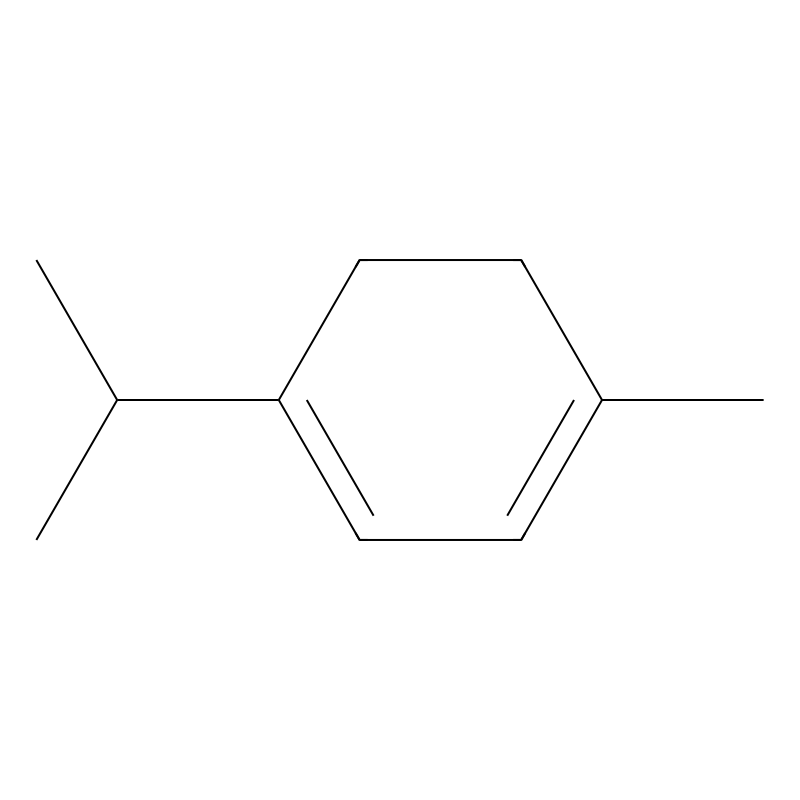

alpha-Terpinene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Synonyms

Canonical SMILES

alpha-Terpinene is a cyclic monoterpene characterized by its highly reactive conjugated 1,3-diene system within a p-menthane skeleton [1]. Unlike more abundant isolated-diene terpenes, this structural motif renders alpha-terpinene exceptionally valuable as a procurement-grade chemical building block, specifically for Diels-Alder cycloadditions, targeted endoperoxide synthesis, and high-performance antioxidant applications[2]. Its predictable reactivity profile makes it a targeted precursor in the synthesis of complex bicyclic resins, specialized fragrances, and pharmaceutical intermediates such as ascaridole [3].

References

- [1] Chemical Research in Toxicology, 'What Happens after Activation of Ascaridole? Reactive Compounds and Their Implications for Skin Sensitization', ACS Publications.

- [2] Heriot-Watt University, 'A Kinetic Study of a Photo-Oxidation Reaction between α-Terpinene and Singlet Oxygen in a Novel Oscillatory Baffled Photoreactor'.

- [3] US Patent 1993025A - Alpha-terpinene-maleic anhydride reaction product and method of producing it.

Procurement substitution of alpha-terpinene with its more common isomers, such as gamma-terpinene or alpha-pinene, fundamentally fails in synthetic applications requiring a conjugated diene [1]. Because gamma-terpinene contains a 1,4-diene structure, it cannot undergo standard Diels-Alder reactions with dienophiles like maleic anhydride under mild conditions without aggressive acid-catalyzed isomerization [2]. Furthermore, in oxidation workflows, only alpha-terpinene undergoes rapid[4+2] cycloaddition with singlet oxygen to yield the bridging endoperoxide ascaridole, whereas its isomers yield complex mixtures of allylic hydroperoxides [3]. Consequently, substituting alpha-terpinene compromises both reaction yields and product specificity in precursor applications.

References

- [1] US Patent 1993025A - Alpha-terpinene-maleic anhydride reaction product and method of producing it.

- [2] ScenTree - Gamma-Terpinene (CAS N° 99-85-4) Chemical Properties and Isomerism.

- [3] Chemical Research in Toxicology, 'What Happens after Activation of Ascaridole? Reactive Compounds and Their Implications for Skin Sensitization', ACS Publications.

Diels-Alder Cycloaddition Compatibility for Resin Synthesis

The conjugated 1,3-diene system of alpha-terpinene allows it to act as a highly efficient diene in Diels-Alder reactions, directly forming amorphous or crystalline adducts with dienophiles such as maleic anhydride at temperatures around 150°C[1]. In contrast, non-conjugated isomers like gamma-terpinene or alpha-pinene require harsh conditions—such as strong acid catalysis or temperatures exceeding 180°C—to force isomerization before any cycloaddition can occur, often resulting in lower yields and unwanted byproducts [2]. This direct reactivity allows manufacturers to procure alpha-terpinene for synthesizing terpene-maleic resins without requiring an intermediate isomerization step[1].

| Evidence Dimension | Diels-Alder Adduct Formation with Maleic Anhydride |

| Target Compound Data | Direct [4+2] cycloaddition under mild thermal conditions (approx. 150°C) yielding high-purity adducts |

| Comparator Or Baseline | gamma-Terpinene / alpha-Pinene (Requires strong acid catalysts like sulfuric acid or >180°C to force prior isomerization) |

| Quantified Difference | Eliminates the need for aggressive acid-catalyzed isomerization steps required by non-conjugated analogs |

| Conditions | Thermal reaction with maleic anhydride for resin production |

Eliminates the need for aggressive acid-catalyzed isomerization steps required by non-conjugated analogs, improving atom economy in resin manufacturing.

Quantitative Endoperoxide (Ascaridole) Formation via Singlet Oxygen

In photochemical oxidation workflows, alpha-terpinene acts as a specific chemical trap for singlet oxygen, undergoing a rapid [4+2] cycloaddition to form the stable endoperoxide, ascaridole [1]. Kinetic studies demonstrate that alpha-terpinene conversion to ascaridole follows pseudo-first-order kinetics, allowing it to be used as a quantitative chemical actinometer [2]. Isomers like gamma-terpinene lack the necessary conjugated diene to form this bridging peroxide, meaning alpha-terpinene cannot be substituted when synthesizing ascaridole or measuring singlet oxygen generation[1].

| Evidence Dimension | Reaction Pathway with Singlet Oxygen (1O2) |

| Target Compound Data | Rapid, quantitative [4+2] cycloaddition to form ascaridole (endoperoxide) |

| Comparator Or Baseline | gamma-Terpinene (Undergoes different radical oxidation pathways; does not form ascaridole) |

| Quantified Difference | Exclusive formation of bridging endoperoxide vs. standard allylic hydroperoxides |

| Conditions | Visible-light photosensitized oxidation (e.g., using Rose Bengal or similar sensitizers) |

Ensures quantitative conversion to ascaridole, a critical requirement for pharmaceutical precursor synthesis that cannot be achieved with non-conjugated terpene isomers.

Superior Free Radical Scavenging (DPPH Assay)

When evaluated for antioxidant capacity, alpha-terpinene demonstrates significantly higher radical scavenging activity than its structural isomers due to the stabilization of the radical intermediate by its conjugated double bonds[1]. In comparative DPPH assays of inherent terpene antioxidants, the radical scavenging efficiency strictly follows the order of alpha-terpinene > alpha-terpinolene > gamma-terpinene[1]. This establishes alpha-terpinene as a stronger natural antioxidant additive for stabilizing sensitive formulations compared to the more commonly utilized gamma-terpinene [1].

| Evidence Dimension | DPPH Radical Scavenging Activity |

| Target Compound Data | Highest inherent antioxidant activity among tested terpene isomers |

| Comparator Or Baseline | gamma-Terpinene (Lowest activity among the compared isomers) |

| Quantified Difference | Activity order strictly follows: alpha-terpinene > alpha-terpinolene > gamma-terpinene |

| Conditions | In vitro DPPH radical scavenging assay |

Provides stronger oxidative protection in cosmetic and industrial formulations at lower concentrations than alternative terpenes.

Precursor for Diels-Alder Resins and Polymers

Because of its conjugated 1,3-diene system, alpha-terpinene is the target terpene for direct Diels-Alder copolymerization with dienophiles like maleic anhydride [1]. This is utilized in the procurement of raw materials for manufacturing specialized thermoplastic resins, adhesives, and coatings, bypassing the need for aggressive acid-catalyzed isomerization required by alpha-pinene or gamma-terpinene [1].

Synthesis of Ascaridole and Endoperoxide Pharmaceuticals

alpha-Terpinene is the mandatory starting material for the photochemical synthesis of ascaridole via singlet oxygen addition [2]. This application is critical for pharmaceutical and agrochemical manufacturers producing anthelmintic drugs or exploring novel endoperoxide-based antimalarial and antimicrobial compounds [2].

High-Performance Antioxidant in Active Formulations

Due to its superior radical scavenging kinetics compared to gamma-terpinene and terpinolene, alpha-terpinene is procured as a natural antioxidant additive [3]. It is highly effective in extending the shelf-life of essential oil blends, cosmetics, and sensitive lipid-based formulations by rapidly neutralizing reactive oxygen species [3].

References

- [1] US Patent 1993025A - Alpha-terpinene-maleic anhydride reaction product and method of producing it.

- [2] Chemical Research in Toxicology, 'What Happens after Activation of Ascaridole? Reactive Compounds and Their Implications for Skin Sensitization', ACS Publications.

- [3] ResearchGate, 'Contribution of organic acids to α-terpinene antioxidant activity' and associated comparative terpene assays.

Physical Description

Liquid; [Sigma-Aldrich MSDS]

Solid

Colourless oily liquid; refreshing, lemony-citrus aroma

XLogP3

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

4.25

Melting Point

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (99.95%): Harmful if swallowed [Warning Acute toxicity, oral];

H304 (96.01%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H411 (98.81%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

1,3-Cyclohexadiene, 1-methyl-4-(1-methylethyl)-: ACTIVE